"6-Bromo-2,3-difluorobenzaldehyde" CAS number
"6-Bromo-2,3-difluorobenzaldehyde" CAS number
An In-depth Technical Guide to 6-Bromo-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Overview
6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of multiple halogen substituents makes it an attractive starting material for creating diverse molecular frameworks through various coupling reactions and functional group transformations, particularly in the fields of medicinal chemistry and agrochemical research.[1]
CAS Number: 360576-04-1[2][3][4][5][6][7]
Chemical and Physical Properties
6-Bromo-2,3-difluorobenzaldehyde is typically a white to pale brown crystalline solid at room temperature.[4] It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 360576-04-1 | [2][3][4][6] |
| Molecular Formula | C₇H₃BrF₂O | [3][4][5][6] |
| Molecular Weight | 221.00 g/mol | [3][5][6][7][8] |
| Appearance | White to cream or pale brown crystals or powder | [4] |
| Melting Point | 39 - 43 °C | [2][8] |
| Boiling Point | 225.7 °C (Predicted) | [8] |
| Purity | ≥97.5% | [4][5][6] |
| SMILES | FC1=C(F)C(C=O)=C(Br)C=C1 | [4] |
| InChI Key | LAVPYRPTHABUAD-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 6-bromo-2,3-difluorobenzaldehyde was not found in the available literature, a highly probable synthetic route can be inferred from established methods for analogous bromo-difluorobenzaldehydes.[9][10] The most common approach involves directed ortho-metalation of a suitable precursor followed by formylation.
Representative Experimental Protocol: Directed Ortho-Metalation
This protocol is a representative example based on the synthesis of structurally similar compounds, such as 3-bromo-2,6-difluorobenzaldehyde, and should be adapted and optimized for the specific target molecule.[10] The proposed precursor is 1-bromo-2,3-difluorobenzene.
Reaction Scheme: 1-bromo-2,3-difluorobenzene → (LDA, THF, -78 °C) → Intermediate Lithiated Species → (DMF, -78 °C to RT) → 6-bromo-2,3-difluorobenzaldehyde
Materials and Equipment:
-
1-bromo-2,3-difluorobenzene
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for extraction and chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: Lithium diisopropylamide (LDA) solution (1.0-1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
-
Formylation: Anhydrous DMF (1.1-1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, the reaction is allowed to stir for another 30-60 minutes at -78 °C before being allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexane gradient) to yield the pure 6-bromo-2,3-difluorobenzaldehyde.[10]
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the proposed synthesis.
Caption: Figure 1. Proposed Synthesis Workflow for 6-Bromo-2,3-difluorobenzaldehyde.
Applications in Research and Drug Development
6-Bromo-2,3-difluorobenzaldehyde is a versatile intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[8]
-
Pharmaceutical Synthesis: It is utilized as a key intermediate for APIs targeting the central nervous system (CNS) and for antipsychotic medications.[8] The bromo- and fluoro-substituents provide handles for further chemical modification and can enhance metabolic stability or receptor binding affinity of the final molecule.
-
Cross-Coupling Reactions: The bromine atom is well-suited for participation in various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.[8] These reactions are fundamental in constructing biaryl systems, which are common scaffolds in many bioactive molecules.
-
Agrochemical Research: The halogenated aromatic core is a valuable feature in the design of novel herbicides and fungicides, where it can contribute to increased efficacy and metabolic stability.[8]
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 6-bromo-2,3-difluorobenzaldehyde are not widely published in publicly accessible literature. However, such data can typically be requested from commercial suppliers upon purchase.[11] Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.
Safety and Handling
6-Bromo-2,3-difluorobenzaldehyde is classified as an irritant. Proper safety precautions must be observed during handling and storage. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Pictogram | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Prevention | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [2][3] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [2][3] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | [2][3] |
| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C under an inert gas atmosphere. | [2][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [2] |
References
- 1. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. H31855.06 [thermofisher.com]
- 5. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. store.p212121.com [store.p212121.com]
- 8. 6-Bromo-2,3-difluorobenzaldehyde [myskinrecipes.com]
- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
